molecular formula C22H19ClN6S B286769 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

カタログ番号 B286769
分子量: 434.9 g/mol
InChIキー: QPRISVQASMBBDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CBMT) is a chemical compound that belongs to the family of triazolo-thiadiazole derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

作用機序

The exact mechanism of action of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its pharmacological effects by modulating the activity of various molecular targets, such as enzymes, ion channels, and receptors. For example, 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit a wide range of biochemical and physiological effects. For example, 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been demonstrated to inhibit the growth of various cancer cell lines, such as human breast cancer cells and human hepatocellular carcinoma cells.

実験室実験の利点と制限

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations. For example, its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.

将来の方向性

There are several future directions for the research on 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the structure-activity relationship (SAR) of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives to identify more potent and selective compounds. Another direction is to study the pharmacokinetic properties of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to optimize its dosing regimen and improve its efficacy. Additionally, the potential applications of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, could also be explored.

合成法

The synthesis of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation reaction between 4-chlorobenzyl hydrazine and ethyl acetoacetate, followed by the addition of 1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide and potassium thiocyanate. The reaction mixture is then refluxed in ethanol to obtain the final product. The purity of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be improved by recrystallization from ethanol.

科学的研究の応用

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimicrobial properties. 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, epilepsy, and Alzheimer's disease.

特性

分子式

C22H19ClN6S

分子量

434.9 g/mol

IUPAC名

3-[(4-chlorophenyl)methyl]-6-[1-(2-ethylphenyl)-5-methylpyrazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H19ClN6S/c1-3-16-6-4-5-7-19(16)28-14(2)18(13-24-28)21-27-29-20(25-26-22(29)30-21)12-15-8-10-17(23)11-9-15/h4-11,13H,3,12H2,1-2H3

InChIキー

QPRISVQASMBBDM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl)C

正規SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。